molecular formula C13H15NOS B2459192 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 1706275-92-4

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2459192
CAS No.: 1706275-92-4
M. Wt: 233.33
InChI Key: IRKXBWUIHYRJOC-UHFFFAOYSA-N
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Description

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one is a complex organic compound that features a bicyclic structure with a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one typically involves multiple steps, including the formation of the bicyclic core and the introduction of the thiophene ring. Common synthetic routes may involve:

    Cyclization reactions: to form the bicyclic structure.

    Friedel-Crafts acylation: to introduce the ethanone group.

    Cross-coupling reactions: to attach the thiophene ring.

Industrial Production Methods

Industrial production methods would likely focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve:

    Catalytic processes: to enhance reaction efficiency.

    Continuous flow reactors: for large-scale synthesis.

    Green chemistry principles: to reduce waste and use safer solvents.

Chemical Reactions Analysis

Types of Reactions

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Hydrogenation of the thiophene ring.

    Substitution: Halogenation or nitration of the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, palladium on carbon.

    Substitution reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Sulfoxides and sulfones: from oxidation.

    Hydrogenated thiophene derivatives: from reduction.

    Halogenated or nitrated thiophene derivatives: from substitution.

Scientific Research Applications

1-{8-azabicyclo[32

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may:

    Bind to receptors: Modulating their activity.

    Inhibit enzymes: Blocking specific biochemical pathways.

    Interact with DNA/RNA: Affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one may confer unique electronic properties and biological activities compared to its analogs with phenyl or furan rings.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c15-13(9-12-5-2-8-16-12)14-10-3-1-4-11(14)7-6-10/h1-3,5,8,10-11H,4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKXBWUIHYRJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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